2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4h)-one
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Overview
Description
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidin-5(4H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to enhance yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can be exploited in various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to interact with specific molecular targets makes it a valuable tool in biochemical assays.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its unique structure may contribute to the design of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the manufacture of advanced materials and chemicals. Its properties make it suitable for applications in various high-performance materials.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets can vary depending on the specific application.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-5(4H)-one: This compound lacks the trifluoromethyl group, resulting in different chemical properties.
Trifluoromethyl-substituted Pyrazoles: Other pyrazoles with trifluoromethyl groups may have similar applications but differ in their core structures.
Uniqueness: 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one stands out due to its unique combination of the trifluoromethyl group and the pyrazolo[1,5-a]pyrimidin-5(4H)-one core. This combination imparts distinct electronic and steric properties that are not found in other similar compounds.
Properties
Molecular Formula |
C7H4F3N3O |
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Molecular Weight |
203.12 g/mol |
IUPAC Name |
2-(trifluoromethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-3-5-11-6(14)1-2-13(5)12-4/h1-3H,(H,11,14) |
InChI Key |
QIXQRUYYZUOFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)NC1=O |
Origin of Product |
United States |
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